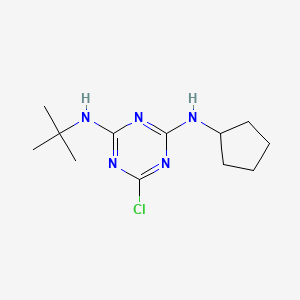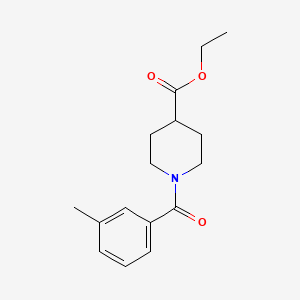
1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone, also known as MBF, is a synthetic compound that belongs to the class of benzofuran derivatives. It is widely used in scientific research due to its unique properties, including its ability to modulate the activity of certain enzymes and receptors in the body.
Mechanism of Action
The mechanism of action of 1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This can lead to increased levels of acetylcholine, which is associated with improved cognitive function.
Biochemical and Physiological Effects:
1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase levels of neurotransmitters such as dopamine and serotonin in the brain, which are associated with improved mood and cognitive function. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of conditions such as arthritis and cardiovascular disease.
Advantages and Limitations for Lab Experiments
1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone has several advantages as a research tool, including its unique properties and ability to modulate the activity of certain enzymes and receptors. However, there are also limitations to its use, including the need for careful dosing and monitoring, as well as potential side effects and interactions with other drugs.
Future Directions
There are several potential future directions for research on 1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone, including its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It may also have potential applications in the treatment of cancer and inflammation, as well as in the development of new drugs and therapies. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone.
In conclusion, 1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone is a synthetic compound that has been extensively studied for its potential therapeutic applications in a variety of conditions. It has unique properties and the ability to modulate the activity of certain enzymes and receptors in the body. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesis Methods
1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone can be synthesized through a multistep process that involves the reaction of 2-methyl-3-hydroxybenzaldehyde with 5-methoxy-2-methylphenylacetic acid, followed by cyclization and oxidation. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Scientific Research Applications
1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone has been extensively studied for its potential therapeutic applications in a variety of conditions, including neurological disorders, cancer, and inflammation. It has been shown to modulate the activity of several enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and serotonin receptors.
properties
IUPAC Name |
1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7(13)12-8(2)15-11-5-4-9(14-3)6-10(11)12/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDDPKSFYHCLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(mesityloxy)ethyl]morpholine](/img/structure/B5857002.png)
![[1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B5857010.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone](/img/structure/B5857018.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5857023.png)
![ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5857032.png)

![(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5857047.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5857061.png)
![methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B5857063.png)


![2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5857096.png)

